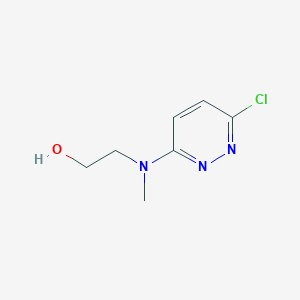
2-((6-Chloropyridazin-3-yl)(methyl)amino)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((6-Chloropyridazin-3-yl)(methyl)amino)ethanol is a chemical compound with the molecular formula C7H10ClN3O It is characterized by the presence of a chloropyridazine ring, a methylamino group, and an ethanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Chloropyridazin-3-yl)(methyl)amino)ethanol typically involves the reaction of 6-chloropyridazine with methylamine, followed by the addition of ethylene oxide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance yield and purity.
化学反応の分析
Types of Reactions
2-((6-Chloropyridazin-3-yl)(methyl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloropyridazine ring can be reduced to form a dihydropyridazine derivative.
Substitution: The chlorine atom on the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of 2-((6-Chloropyridazin-3-yl)(methyl)amino)acetaldehyde or 2-((6-Chloropyridazin-3-yl)(methyl)amino)acetic acid.
Reduction: Formation of this compound derivatives with reduced pyridazine rings.
Substitution: Formation of various substituted pyridazine derivatives depending on the nucleophile used.
科学的研究の応用
2-((6-Chloropyridazin-3-yl)(methyl)amino)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-((6-Chloropyridazin-3-yl)(methyl)amino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
2-((6-Chloropyridazin-3-yl)(methyl)amino)acetic acid: Similar structure but with an acetic acid moiety instead of ethanol.
2-((6-Chloropyridazin-3-yl)(methyl)amino)propane: Similar structure but with a propane moiety instead of ethanol.
2-((6-Chloropyridazin-3-yl)(methyl)amino)butanol: Similar structure but with a butanol moiety instead of ethanol.
Uniqueness
2-((6-Chloropyridazin-3-yl)(methyl)amino)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethanol moiety allows for specific interactions and modifications that are not possible with similar compounds having different alkyl groups.
生物活性
The compound 2-((6-Chloropyridazin-3-yl)(methyl)amino)ethanol is a pyridazine derivative that has garnered attention for its diverse biological activities. With the molecular formula C7H10ClN3O, this compound features a chloropyridazine ring, a methylamino group, and an ethanol moiety. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
The biological activity of this compound can be attributed to its interactions with enzymes and proteins. Pyridazine derivatives typically engage in biochemical processes through nitrogen atoms present in their structure, facilitating enzyme inhibition or activation. This interaction can lead to significant alterations in metabolic pathways and cellular functions.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : It has been shown to possess antimicrobial effects against various pathogens, suggesting potential applications in treating infections.
- Anticancer Potential : Preliminary studies indicate that it may inhibit cancer cell proliferation by affecting cell signaling pathways and gene expression related to tumor growth.
- Enzyme Interaction : The compound has been identified as a biochemical probe for studying enzyme interactions, which may help elucidate its role in metabolic processes .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Activity Study :
- Anticancer Activity :
- Enzyme Inhibition :
Data Table: Biological Activity Overview
特性
IUPAC Name |
2-[(6-chloropyridazin-3-yl)-methylamino]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O/c1-11(4-5-12)7-3-2-6(8)9-10-7/h2-3,12H,4-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFLCLGTMCOTFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=NN=C(C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60481816 |
Source


|
| Record name | 2-[(6-Chloropyridazin-3-yl)(methyl)amino]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60481816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54121-11-8 |
Source


|
| Record name | 2-[(6-Chloropyridazin-3-yl)(methyl)amino]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60481816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














